molecular formula C11H12ClFN2O3S B2434455 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea CAS No. 946203-15-2

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2434455
CAS No.: 946203-15-2
M. Wt: 306.74
InChI Key: BYOJIEXCYQDFOQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that features a unique combination of a chlorinated tetrahydrothiophene ring and a fluorinated phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Chlorination: The tetrahydrothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Oxidation: The chlorinated tetrahydrothiophene is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Urea Formation: The final step involves the reaction of the chlorinated, oxidized tetrahydrothiophene with 4-fluorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

    Substitution: The chlorine atom on the tetrahydrothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agrochemicals: It may serve as a lead compound for the development of new pesticides or herbicides.

    Materials Science: The unique structural features of this compound could be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea: Lacks the tetrahydrothiophene ring, potentially altering its chemical and biological properties.

    1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring, which could affect its reactivity and interactions.

Uniqueness

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea is unique due to the presence of both a chlorinated tetrahydrothiophene ring and a fluorinated phenylurea moiety. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O3S/c12-9-5-19(17,18)6-10(9)15-11(16)14-8-3-1-7(13)2-4-8/h1-4,9-10H,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOJIEXCYQDFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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